N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate

Synthetic intermediate Stoichiometry Salt form

Choose the defined 1:1 acetate salt (MW 210.19) over the variable free base (MW 150.14) to eliminate pre-reaction titration. This acetamide analog (LogP ~0–0.31) provides predictable partitioning in extractions, unlike the more polar 5-amino precursor or hydrophobic pentanamide. Batch-specific NMR/HPLC/GC CoA ensures absence of deacetylated impurities, reducing synthetic variability in N-arylation, cyclocondensation, and amide coupling sequences.

Molecular Formula C8H10N4O3
Molecular Weight 210.19 g/mol
Cat. No. B8038346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate
Molecular FormulaC8H10N4O3
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=NN1)C#N.CC(=O)O
InChIInChI=1S/C6H6N4O.C2H4O2/c1-4(11)9-6-5(2-7)3-8-10-6;1-2(3)4/h3H,1H3,(H2,8,9,10,11);1H3,(H,3,4)
InChIKeyWYGLNXMNMRUTDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Cyano-1H-pyrazol-5-yl)acetamide Acetate: Key Procurement Specifications for a 4-Cyano-5-acetamidopyrazole Synthetic Intermediate


N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate (CAS 117868-30-1 as free base; acetate salt MW 210.19 g/mol, MF C₈H₁₀N₄O₃) is a heterocyclic synthetic intermediate belonging to the 4-cyano-5-aminopyrazole derivative class . The free base form (C₆H₆N₄O, MW 150.14 g/mol) features a pyrazole core substituted at the 4-position with a cyano group and at the 5-position with an acetamide moiety [1]. This compound is supplied as an acetate salt for research and further manufacturing use only, and is classified under GHS06 (H301, H311, H331) with UN 2811 / Class 6.1 / Packing Group III shipping requirements .

Why N-(4-Cyano-1H-pyrazol-5-yl)acetamide Acetate Cannot Be Casually Replaced by Regioisomeric or Chain-Extended 4-Cyano-5-amidopyrazole Analogs


Substituting N-(4-cyano-1H-pyrazol-5-yl)acetamide acetate with the free base, the 5-amino precursor, or N-alkyl chain-extended analogs (butyramide, pentanamide) introduces distinct changes in molecular weight, lipophilicity, hydrogen-bonding capacity, and salt-form stoichiometry that directly impact reaction mass balance, solubility in organic reaction media, and downstream purification profiles . The acetate salt form provides a defined 1:1 stoichiometric composition (MW 210.19 vs. 150.14 for the free base), while the acetamide group contributes a computed LogP of approximately 0–0.31, which differs substantially from the more polar amino precursor (LogP −0.32 to +0.44) and the increasingly lipophilic butyramide (predicted density 1.24 g/cm³; pKa ~9.30) and pentanamide (density 1.20 g/cm³; boiling point 500.9 °C) analogs [1][2]. These physicochemical divergences can alter reaction kinetics, phase-transfer behavior, and crystallization outcomes in multi-step synthetic sequences. Rigorous QC documentation—including batch-specific NMR, HPLC, and GC certificates—varies considerably across suppliers and analog compounds, making indiscriminate substitution a source of avoidable synthetic variability .

N-(4-Cyano-1H-pyrazol-5-yl)acetamide Acetate: Head-to-Head Quantitative Differentiation Evidence vs. Closest Analogs


Acetate Salt Stoichiometry vs. Free Base: Defined Reaction Mass Balance for Multi-Step Synthesis

The acetate salt of N-(4-cyano-1H-pyrazol-5-yl)acetamide provides a defined 1:1 stoichiometric composition with acetic acid (C₆H₆N₄O·C₂H₄O₂), yielding a molecular weight of 210.19 g/mol, which is 60.05 g/mol (40.0%) higher than the free base (150.14 g/mol) . This contrasts with the free base form, which lacks the acetate counterion and may exhibit variable protonation states depending on isolation conditions. For procurement and synthetic planning, this mass differential must be accounted for when calculating molar equivalents in amide coupling, acylation, or cyclocondensation reactions where the 5-acetamido group serves as a protected amine or directing group [1].

Synthetic intermediate Stoichiometry Salt form

Lipophilicity (LogP) Differentiation: Intermediate Polarity vs. 5-Amino Precursor and N-Alkyl Chain-Extended Analogs

The computed LogP of N-(4-cyano-1H-pyrazol-5-yl)acetamide (free base) is 0.24 (ChemScene) to 0.31 (ChemSrc), with PubChem XLogP3 reporting 0 [1]. This places the compound at an intermediate lipophilicity between the more polar 5-amino precursor 5-amino-1H-pyrazole-4-carbonitrile (LogP −0.319 to +0.445, with significant inter-source variability) [2] and the more lipophilic N-(4-cyano-1H-pyrazol-5-yl)pentanamide (predicted density 1.20 g/cm³, boiling point 500.9 °C, reflecting increased hydrophobic character) [3]. The N'-(4-cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide analog has a computed LogP of −0.1 (PubChem XLogP3), confirming that the acetamide substitution yields intermediate polarity relative to both the more polar amidine and the more lipophilic butyramide/pentanamide series [4].

Lipophilicity LogP Physicochemical property

Vendor Purity Specification and QC Documentation: Batch-Level Certificates of Analysis vs. Minimum-Purity-Only Suppliers

Vendor purity specifications for N-(4-cyano-1H-pyrazol-5-yl)acetamide (free base) range from 95% (Bidepharm, Amaybio) to 98% (Leyan, ChemScene) . Bidepharm explicitly provides batch-specific QC certificates including NMR, HPLC, and GC data . ChemScene offers computational chemistry data (TPSA, LogP, H-acceptor/donor count) alongside the purity specification . In contrast, the 5-amino precursor (CAS 16617-46-2) is typically supplied at 95–97% purity with fewer vendors offering multi-method batch QC . For the butyramide analog (CAS 178613-52-0), standard purity is also 95–98%, but predicted physicochemical properties (boiling point 506.4 °C, density 1.24 g/cm³, pKa 9.30) are from computational estimates rather than experimental measurements, introducing uncertainty in procurement specifications .

Purity Quality control Certificate of Analysis

GHS Hazard Classification and Shipping Requirements: Class 6.1 Toxic Substance Handling vs. Less-Restricted Analogs

N-(4-cyano-1H-pyrazol-5-yl)acetamide (free base and acetate salt) is classified as GHS06 Danger with hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled), assigned to UN 2811, Class 6.1, Packing Group III . This toxic substance classification imposes mandatory HazMat shipping fees (e.g., FedEx Ground HazMat surcharge of $50–$138 depending on accessibility class and destination) and restricts shipping quantities under Limited Quantity or Excepted Quantity provisions . In comparison, the 5-amino precursor (CAS 16617-46-2) and the N',N'-dimethylmethanimidamide analog carry the less severe H302/H312 warning classification (Harmful if swallowed / in contact with skin), permitting simpler shipping arrangements [1]. The butyramide analog's GHS classification is less uniformly documented across vendors, introducing procurement uncertainty.

Safety GHS classification Shipping

Optimal Procurement Scenarios for N-(4-Cyano-1H-pyrazol-5-yl)acetamide Acetate Based on Quantitative Differentiation Evidence


Multi-Step Heterocyclic Synthesis Requiring Stoichiometric Precision at the 5-Acetamido Position

In synthetic sequences where the 5-acetamido-4-cyanopyrazole core serves as a protected amine or directing group for subsequent N-arylation, cyclocondensation, or amide coupling, the acetate salt (MW 210.19) provides a defined 1:1 stoichiometric composition that eliminates the molar uncertainty of the free base (MW 150.14). The 40% mass differential directly impacts reaction mass balance, and procurement of the acetate form avoids the need for pre-reaction titration or drying to determine the free base content. Batch-specific NMR/HPLC/GC CoA from suppliers such as Bidepharm and ChemScene further support reproducible synthetic outcomes by confirming the absence of deacetylated or hydrolyzed impurities .

Liquid-Liquid Extractive Workup Optimization Based on Intermediate LogP Profiling

The computed LogP of approximately 0–0.31 places N-(4-cyano-1H-pyrazol-5-yl)acetamide at an intermediate polarity that favors balanced partitioning between aqueous and organic phases during extractive workup. This contrasts with the 5-amino precursor (LogP −0.32 to +0.44, with batch-dependent variability) and the more hydrophobic pentanamide analog (predicted density 1.20 g/cm³, BP 500.9 °C), which may selectively partition into aqueous or organic phases, respectively, complicating product isolation [1][2]. Researchers optimizing multi-step sequences in which the compound is an intermediate should select the acetamide form when intermediate-phase partitioning is desirable.

Institutional Procurement Requiring Pre-Approved HazMat Infrastructure for Class 6.1 Toxic Substances

The GHS06 Danger classification (H301, H311, H331) and UN 2811 / Class 6.1 / Packing Group III designation impose mandatory HazMat shipping surcharges and institutional safety infrastructure requirements that are more stringent than those for the 5-amino precursor or N',N'-dimethyl analog (both classified as H302/H312 Warning) [3]. Procurement decisions should evaluate whether the target compound's synthetic or biological application justifies the incremental shipping cost ($50–$138+ for HazMat ground) and institutional protocol overhead relative to less-toxic but chemically distinct analogs that may not serve as direct synthetic equivalents.

Medicinal Chemistry Building Block Programs Where Scaffold Purity and Reproducibility Are Critical

As a 4-cyano-5-acetamidopyrazole building block, this compound is positioned for hit-to-lead and lead optimization programs where the cyano group at the 4-position enables subsequent transformations (e.g., tetrazole formation, reduction to aminomethyl, or hydrolysis to carboxamide) and the 5-acetamido group provides a protected handle for further elaboration. The availability of computational chemistry data (TPSA 81.6 Ų, H-bond donors 2, acceptors 3, rotatable bonds 1) from ChemScene and PubChem supports in silico property filtering and library design [4]. The compound's listing in the patent literature (US3277100) as part of the substituted pyrazole chemical space further validates its relevance to medicinal chemistry scaffold collections.

Quote Request

Request a Quote for N-(4-Cyano-1H-pyrazol-5-yl)acetamide acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.